
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a novel chemical compound with potential applications in scientific research. This compound is also known as HDAC inhibitor and has been found to have significant effects on biological systems. In
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the inhibition of HDAC enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC enzymes, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide can increase the acetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC enzymes. This property allows researchers to study the effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. One direction is the exploration of its potential as a therapeutic agent for cancer and neurological disorders. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. Additionally, the use of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in combination with other drugs or therapies is an area of future research.
In conclusion, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a promising compound with potential applications in scientific research. Its ability to selectively inhibit HDAC enzymes has made it a valuable tool for studying gene expression and cellular processes. Further research is needed to explore its potential as a therapeutic agent and to develop more potent and selective HDAC inhibitors.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to yield the final compound. This method is a straightforward and efficient way to synthesize 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant applications in scientific research. This compound is a histone deacetylase (HDAC) inhibitor, which means it can alter the expression of genes by inhibiting HDAC enzymes. This property has made 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide a promising compound for the treatment of cancer, neurological disorders, and other diseases.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQVIOKZDNNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

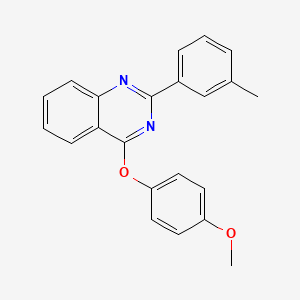

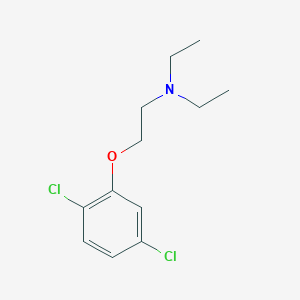
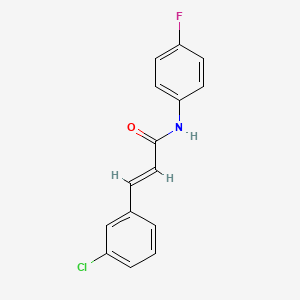
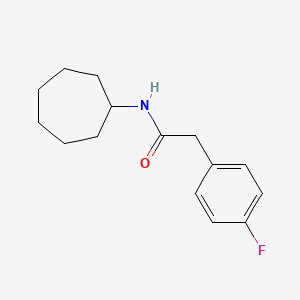
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)


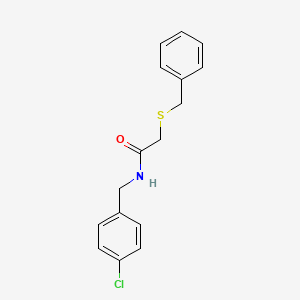
![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)
